molecular formula C10H10N4O2S B2545613 N-(4-methylthiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide CAS No. 1203332-18-6

N-(4-methylthiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B2545613
CAS No.: 1203332-18-6
M. Wt: 250.28
InChI Key: MSOOCSCFIIEWAK-UHFFFAOYSA-N
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Description

N-(4-methylthiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a heterocyclic acetamide derivative featuring a 4-methylthiazole ring linked via an acetamide bridge to a 6-oxopyridazinone moiety. The compound’s synthesis likely follows standard acetylation protocols, similar to those described for analogs in the evidence .

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-7-6-17-10(12-7)13-8(15)5-14-9(16)3-2-4-11-14/h2-4,6H,5H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOOCSCFIIEWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2C(=O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylthiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that combines thiazole and pyridazine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Thiazole Ring : A five-membered heterocyclic compound containing sulfur and nitrogen, known for its role in various pharmacological activities.
  • Pyridazine Moiety : A six-membered ring containing two adjacent nitrogen atoms, contributing to the compound's biological interactions.
  • Acetamide Group : Enhances solubility and bioavailability.

Molecular Formula

The molecular formula for this compound is C12H12N4OSC_{12}H_{12}N_4OS, with a molecular weight of approximately 252.32 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of thiazole and pyridazine have been evaluated for their efficacy against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms such as:

  • Caspase Activation : Compounds were shown to activate caspase-3, a key enzyme in the apoptosis pathway, leading to programmed cell death .
CompoundCell LineIC50 (µM)Mechanism
6fA54915.2Apoptosis via caspase activation
6gC612.8DNA synthesis inhibition

Acetylcholinesterase Inhibition

Compounds similar to this compound have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Inhibitors of AChE can help maintain acetylcholine levels in the brain, potentially improving cognitive function. One study reported an IC50 value of 2.7 µM for a related compound, indicating strong inhibitory activity against AChE .

The mechanisms through which this compound exerts its biological effects may involve:

  • Enzyme Modulation : Interaction with specific enzymes such as AChE or monoamine oxidase-B (MAO-B), relevant in neurodegenerative diseases.
  • Receptor Binding : Potential binding to neurotransmitter receptors, influencing neuronal signaling pathways.

Case Studies

A series of investigations into thiazole-pyridazine derivatives have provided insights into their pharmacological profiles:

  • Study on Anticancer Activity : A novel class of thiazole derivatives was synthesized and tested against A549 (lung cancer) and C6 (glioblastoma) cell lines. The results indicated significant cytotoxicity, with certain derivatives showing promise as lead compounds for further development .
  • Neuroprotective Properties : Research has indicated that thiazole-based compounds exhibit neuroprotective effects in models of Alzheimer's disease by inhibiting AChE and reducing oxidative stress markers .

Scientific Research Applications

Anticancer Potential

N-(4-methylthiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide has shown promising results in preliminary studies regarding its anticancer properties. Compounds with similar structures have been investigated for their inhibitory effects on specific cancer cell lines, including:

  • HepG2 (liver cancer)
  • MDA-MB-231 (breast cancer)

A study highlighted the synthesis of derivatives that exhibited cytotoxic activity against these cell lines, suggesting that the compound may modulate pathways involved in tumor growth and survival .

Neuroprotective Effects

Research indicates that compounds with thiazole and pyridazine structures can interact with monoamine oxidase enzymes, which are implicated in neurodegenerative diseases such as Parkinson's disease. Inhibitors of monoamine oxidase-B have been explored for their potential to protect neuronal cells from oxidative stress . The unique structure of this compound suggests it may also possess similar neuroprotective qualities.

Antimicrobial Activity

The compound has been evaluated for antimicrobial properties against various pathogens. Preliminary findings indicate moderate activity against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Study 1: Synthesis and Evaluation

A study conducted on novel derivatives of this compound demonstrated its synthesis through multi-step organic reactions. The compounds were tested for cytotoxicity against human cancer cell lines, revealing significant inhibition rates compared to control groups .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in cancer progression, thus supporting its potential as a lead compound in drug development .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations:
  • Substituent Impact : The target compound lacks the dichloro and azepane sulfonyl groups seen in ’s analog, which may reduce steric hindrance and alter binding affinity .
  • Synthesis Efficiency: High yields (e.g., 79% in ) are linked to straightforward acetylation steps, whereas pyrrolotriazinone derivatives () show lower yields (40%), likely due to complex heterocycle formation .
  • Thiazole vs. Coumarin : ’s coumarin-based analogs exhibit antioxidant activity surpassing ascorbic acid, suggesting that the thiazole ring in the target compound may prioritize different biological pathways (e.g., kinase inhibition over redox modulation) .

Physicochemical and Commercial Considerations

  • The phenylethylamine analog () has a MW of 275.37, suggesting substituents significantly alter physicochemical profiles .
  • Commercial Availability : ’s analog is listed at $4,000/g, indicating rarity and synthesis challenges. The target compound’s simpler structure may offer cost advantages .

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